5-(2-ethoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(2-ethoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that belongs to the class of thiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-ethoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethoxybenzoic acid hydrazide with phenyl isothiocyanate in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-(2-ethoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The thiadiazole ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), alkyl halides; reactions often require catalysts such as Lewis acids.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or alkylated thiadiazoles
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-ethoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-ethoxyphenyl)-1,3,4-thiadiazol-2-amine
- N-phenyl-1,3,4-thiadiazol-2-amine
- 5-(2-methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine
Uniqueness
5-(2-ethoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine is unique due to the presence of both ethoxy and phenyl substituents on the thiadiazole ring. This structural feature contributes to its distinct chemical and biological properties, such as enhanced lipophilicity and improved interaction with biological targets.
Properties
IUPAC Name |
5-(2-ethoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-2-20-14-11-7-6-10-13(14)15-18-19-16(21-15)17-12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWKOLOLANCROA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NN=C(S2)NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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